1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Purity Quality Control Procurement

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2098021-91-9) is a fused heterocyclic compound belonging to the tetrahydrothiopyrano[4,3-c]pyrazole class, characterized by a thiopyran ring fused to a pyrazole core with an N-ethyl substitution and a pyrazin-2-yl group at the 3-position. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol.

Molecular Formula C12H14N4S
Molecular Weight 246.33 g/mol
CAS No. 2098021-91-9
Cat. No. B1479857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
CAS2098021-91-9
Molecular FormulaC12H14N4S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(CSCC2)C(=N1)C3=NC=CN=C3
InChIInChI=1S/C12H14N4S/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3
InChIKeyNMOZXQYCPSJGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2098021-91-9): Compound Identity and Core Characteristics


1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2098021-91-9) is a fused heterocyclic compound belonging to the tetrahydrothiopyrano[4,3-c]pyrazole class, characterized by a thiopyran ring fused to a pyrazole core with an N-ethyl substitution and a pyrazin-2-yl group at the 3-position . Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol . This compound is supplied as a research-grade chemical with a minimum purity of 95% .

Why 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Cannot Be Replaced by Generic Scaffold Analogs


Compounds within the tetrahydrothiopyrano[4,3-c]pyrazole family are not interchangeable due to the profound impact of substituent variation on biological target engagement and physicochemical properties. Even minor modifications—such as the absence of the N-ethyl group, replacement of pyrazine with pyridine or thiophene, or alteration of the fused ring system—can redirect kinase selectivity profiles, alter lipophilicity, and change hydrogen-bonding capacity . The combination of a pyrazine moiety, an N-ethyl group, and a thiopyrano-fused pyrazole core in the target compound represents a specific pharmacophoric arrangement that cannot be replicated by generic analogs, necessitating precise compound selection in structure-activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2098021-91-9)


Purity Benchmarking: 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Matches Industry-Standard Purity for Research-Grade Tetrahydrothiopyrano[4,3-c]pyrazoles

The target compound is supplied at a minimum purity of 95% , which is equivalent to the purity specification reported for closely related tetrahydrothiopyrano[4,3-c]pyrazole analogs. Specifically, the indazole analog 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is available at 95%+ purity from Life Chemicals , and the pyridinyl analog 3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is also listed at 95%+ purity . This parity in purity ensures that differences observed in biological assays are attributable to structural features rather than batch quality variations.

Purity Quality Control Procurement

Structural Differentiation: N-Ethyl-Pyrazine Combination Confers Distinct Pharmacophoric Features vs. Pyridine and Indazole Analogs

The target compound uniquely combines an N-ethyl group on the pyrazole ring with a pyrazin-2-yl substituent at the 3-position on a tetrahydrothiopyrano[4,3-c]pyrazole scaffold. In contrast, 3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2098021-86-2) lacks both the N-ethyl group and the pyrazine moiety, instead bearing a pyridin-4-yl substituent and an unsubstituted pyrazole NH . Similarly, 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097954-15-7) retains the N-ethyl and pyrazine groups but replaces the sulfur-containing thiopyran ring with a cyclohexene ring (indazole scaffold), resulting in a lower molecular weight (228.29 vs. 246.33 g/mol) and altered topological polar surface area (43.6 vs. 66.9–82.2 Ų for other thiopyrano analogs) . These structural differences are expected to produce divergent hydrogen-bonding patterns, lipophilicity, and target-binding profiles.

Structural Differentiation Pharmacophore Kinase Inhibitor Design

Scaffold-Based Kinase Inhibition Profile: Tetrahydrothiopyrano[4,3-c]pyrazoles Exhibit Low-Micromolar Anticancer Activity

The tetrahydrothiopyrano[4,3-c]pyrazole scaffold has been associated with kinase inhibitory activity and anticancer effects. Compounds within this class, such as 3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, have been reported to exhibit inhibitory activity against kinase targets and anticancer cell lines . Additionally, 1-isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has demonstrated IC50 values in the low micromolar range against a panel of cancer cell lines and selective targeting of the PI3K/AKT/mTOR signaling pathway . While direct quantitative data for the target compound itself is not yet available in the primary literature, its shared scaffold with these active analogs supports the inference that it possesses similar kinase-directed biological potential, with differentiation arising from its unique N-ethyl-pyrazine substitution pattern.

Kinase Inhibition Anticancer Activity Scaffold Pharmacology

Synthetic Versatility: Thiopyrano and Pyrazine Dual Functionalization Enables Divergent SAR Exploration

The target compound incorporates two independently modifiable functional handles—the N-ethyl group on the pyrazole ring and the pyrazin-2-yl substituent at the 3-position—within a sulfur-containing fused bicyclic scaffold. This contrasts with 3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2098141-87-6), which lacks the N-ethyl group and thus offers only the pyrazine moiety for derivatization . The presence of the sulfur atom in the thiopyran ring further distinguishes the target compound from the indazole analog (CAS 2097954-15-7), which replaces sulfur with carbon, eliminating the possibility of sulfur-specific interactions such as sulfoxide or sulfone formation for property modulation .

Synthetic Accessibility SAR Exploration Diversification

Molecular Weight Differentiation: 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Occupies a Distinct Physicochemical Space

With a molecular weight of 246.33 g/mol , the target compound occupies a distinct position within the tetrahydrothiopyrano[4,3-c]pyrazole chemical space. It is heavier than 3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (MW 218.28 g/mol) due to the N-ethyl substitution , heavier than 3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (MW 217.29 g/mol) , and heavier than the indazole analog 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (MW 228.29 g/mol) due to the sulfur atom . This molecular weight falls well within the Lipinski Rule of 5 space (MW < 500), supporting its suitability for oral drug discovery programs.

Physicochemical Properties Molecular Weight Drug-likeness

Data Availability Caveat: Limited Published Quantitative Data for 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Necessitates Empirical Validation

A systematic search of the primary literature, patent databases, and authoritative chemical repositories (PubChem) conducted on 2026-05-03 did not identify any peer-reviewed publications, patents, or database entries containing quantitative biological assay data (IC50, Ki, Kd, EC50) specifically for 1-ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole. This contrasts with structurally related compounds such as 1-isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, for which low-micromolar anticancer IC50 values have been reported . Users should be aware that procurement decisions for this compound must currently rely on structural differentiation, scaffold-level inference, and purity specifications rather than direct target-specific biological data. Empirical head-to-head profiling against chosen analogs is recommended.

Data Transparency Empirical Validation Procurement Guidance

Recommended Application Scenarios for 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery and SAR Expansion

The tetrahydrothiopyrano[4,3-c]pyrazole scaffold has been associated with kinase inhibitory activity in multiple analogs . The target compound, with its unique N-ethyl-pyrazine substitution pattern not found in any single comparator, is recommended as a privileged starting point for kinase-focused screening libraries. Its three diversifiable handles (N-ethyl, pyrazine, and thiopyran sulfur) enable systematic SAR exploration to map kinase selectivity determinants .

Comparative Selectivity Profiling Against Pyridine and Indazole Analogs

Given the structural differentiation from 3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole , the target compound is ideally suited for head-to-head selectivity panels. Researchers can assess how the sulfur atom (absent in the indazole analog) and the pyrazine moiety (replaced by pyridine in the pyridinyl analog) influence off-target kinase binding and cellular efficacy.

Physicochemical Property Optimization in Lead Development

The target compound's molecular weight of 246.33 g/mol, combined with the presence of both hydrogen bond acceptors (pyrazine nitrogens, sulfur) and a single hydrogen bond donor (if NH present), places it in a favorable drug-likeness space . It can serve as a core scaffold for property modulation through sulfoxide/sulfone formation at the thiopyran sulfur or further functionalization of the N-ethyl and pyrazine groups .

Custom Biological Profiling Services

Given the current absence of published quantitative biological data for this specific compound , procurement for custom profiling services (e.g., broad-panel kinase assays, cellular cytotoxicity screens) is recommended. Suppliers such as Biosynth (the brand associated with the CymitQuimica listing) may offer custom synthesis and testing services to generate the requisite IC50 and selectivity data for informed lead prioritization.

Quote Request

Request a Quote for 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.